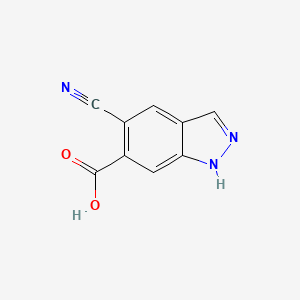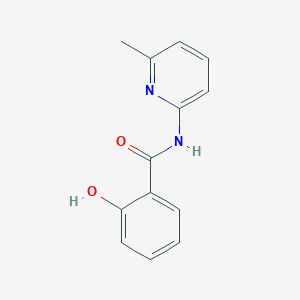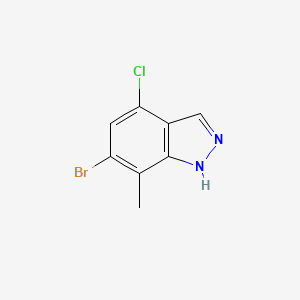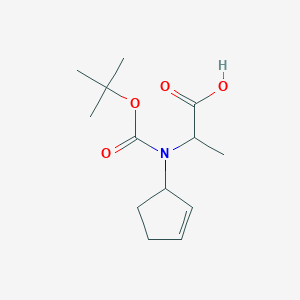![molecular formula C8H8N4O4 B11761146 2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline](/img/structure/B11761146.png)
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline is a deuterated derivative of aniline, characterized by the presence of three deuterium atoms at positions 2, 3, and 5. This compound is notable for its applications in various scientific fields due to its unique isotopic labeling, which provides distinct advantages in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline typically involves the selective deuteration of aniline derivatives. One common method includes the hydrogen-deuterium exchange reaction of a β-ketophosphonate intermediate catalyzed by ND₄Cl in D₂O/tetrahydrofuran . Another approach involves the reduction of an α,β-enone in perdeuteromethanol using sodium borodeuteride and cerium (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The use of deuterated solvents and catalysts is crucial in maintaining the isotopic integrity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Halogenating agents and nucleophiles such as sodium methoxide are typical reagents.
Major Products
The major products formed from these reactions include various deuterated aniline derivatives, which retain the isotopic labeling and exhibit unique properties useful in further research.
Applications De Recherche Scientifique
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline is widely used in scientific research due to its stable isotopic labeling. Applications include:
Chemistry: Used in NMR studies to determine bond order and molecular dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic stability.
Industry: Applied in the synthesis of deuterated compounds for various industrial processes
Mécanisme D'action
The mechanism by which 2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline exerts its effects involves the interaction of its nitro groups with biological molecules. The deuterium atoms provide stability and resistance to metabolic breakdown, allowing for detailed studies of molecular interactions and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetaldehyde 2,4-Dinitrophenylhydrazone-d3: Another deuterated compound used in analytical chemistry.
Flecainide-d3: A deuterated pharmaceutical used in medical research.
Uniqueness
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline is unique due to its specific isotopic labeling, which provides distinct advantages in NMR studies and metabolic research. Its stability and resistance to degradation make it a valuable tool in various scientific applications.
Propriétés
Formule moléculaire |
C8H8N4O4 |
|---|---|
Poids moléculaire |
227.19 g/mol |
Nom IUPAC |
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline |
InChI |
InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2-/i3D,4D,5D |
Clé InChI |
ONBOQRNOMHHDFB-VWFKEUNBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N/N=C\C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
SMILES canonique |
CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)
![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)


![(6-Methoxybenzo[d]thiazol-2-yl)methanamine](/img/structure/B11761106.png)

![[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid](/img/structure/B11761116.png)

![1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B11761126.png)

![[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium](/img/structure/B11761134.png)

![9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11761140.png)

